molecular formula C20H24NO4+ B1675912 Magnoflorine CAS No. 2141-09-5

Magnoflorine

Cat. No. B1675912
CAS RN: 2141-09-5
M. Wt: 342.4 g/mol
InChI Key: YLRXAIKMLINXQY-ZDUSSCGKSA-O
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Description

Magnoflorine is a quaternary benzylisoquinoline alkaloid (BIA) of the aporphine structural subgroup . It has been isolated from various species of the family Menispermaceae, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . It has multiple pharmacological activities, including anti-diabetic, anti-inflammatory, neuropsychopharmacological, immunomodulatory, hypotensive, antioxidant, and antifungal activities .


Synthesis Analysis

The biosynthesis of magnoflorine appears to occur in the plant organs examined, but intermediaries may be translocated from the cells in which they are produced to other cells in which they accumulate . Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups .


Molecular Structure Analysis

Magnoflorine has a molecular formula of C20H24NO4+ . It has two hydroxyl groups (-OH) at positions 1 and 11, two methoxy groups (-OCH3) at positions 2, 10 and two methyl groups (-CH3) at positions 6 which are attached to the structure of aporphine rings .


Chemical Reactions Analysis

Magnoflorine has been found to inhibit the conidia germination and hyphal growth, and change the mycelial morphology such as deformation growth, surface peeling, and cytoplasmic contraction in T. rubrum .


Physical And Chemical Properties Analysis

Magnoflorine has a molecular weight of 342.4 g/mol . It is an aporphine alkaloid and a quaternary ammonium ion .

Scientific Research Applications

Pharmacological Properties of Magnoflorine

  • Wide Spectrum of Therapeutic Applications : Magnoflorine has been reported to have potential applications in treating a variety of diseases, including inflammatory conditions, allergies, hypertension, osteoporosis, and infections. It also shows promise in addressing civilization diseases such as cancer, obesity, diabetes, dementia, and depression (Okoń et al., 2020).

  • Antioxidant Activity : A study on magnoflorine isolated from Coptidis Rhizoma highlighted its antioxidant properties. The research demonstrated magnoflorine's ability to inhibit copper-mediated oxidation of low-density lipoprotein (LDL), suggesting its potential in preventing various forms of LDL oxidation (Hung et al., 2007).

  • Multiple Pharmacological Activities : Magnoflorine exhibits a range of pharmacological effects, including anti-diabetic, anti-inflammatory, neuropsychopharmacological, immunomodulatory, hypotensive, antioxidant, and antifungal activities. It has been shown to have low bioavailability but high absorption and elimination rates (Xu et al., 2020).

  • Potential in Cancer Therapy : Research on magnoflorine's role in cancer therapy revealed its synergistic or additive pharmacological interactions with cisplatin in various human cancer cell lines. This suggests that magnoflorine combined with cisplatin could be a promising chemotherapy regimen for certain types of cancer (Okoń et al., 2020).

  • Impact on Inflammatory Responses : A study on magnoflorine from Tinospora crispa indicated its role in enhancing pro-inflammatory responses via MyD88-dependent pathways in macrophages. This suggests its potential in modulating immune responses (Haque et al., 2018).

  • Pharmacokinetics and Interaction Studies : Investigations into the pharmacokinetics of magnoflorine have revealed its low bioavailability, high absorption, and high elimination rates. Additionally, the presence of other compounds in herbal medicines can impact the absorption and removal rates of magnoflorine, influencing its bioavailability (Tian et al., 2013).

  • Role in Lipid Oxidation Prevention : Another study on magnoflorine from Coptidis Rhizoma showed its effectiveness in protecting human high-density lipoprotein (HDL) during oxidant stress, indicating a potential role in preventing HDL oxidation (Hung et al., 2007).

  • Effect on Acute Lung Injury (ALI) : Magnoflorine was found to ameliorate lipopolysaccharide-induced ALI in mice, suggesting its use in treating pulmonary inflammation. It seems to achieve this by inhibiting TLR4-mediated NF-κB and MAPK signaling pathways (Guo et al., 2018).

properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXAIKMLINXQY-ZDUSSCGKSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943972
Record name Magnoflorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnoflorine

CAS RN

2141-09-5
Record name (+)-Magnoflorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2141-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnoflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnoflorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNOFLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,020
Citations
T Xu, T Kuang, H Du, Q Li, T Feng, Y Zhang… - Pharmacological …, 2020 - Elsevier
… Pharmacokinetic studies have shown that magnoflorine has low bioavailability … magnoflorine and increase its bioavailability. Moreover, toxicity studies have suggested that magnoflorine …
Number of citations: 74 www.sciencedirect.com
E Okon, W Kukula-Koch, A Jarzab, M Halasa… - International Journal of …, 2020 - mdpi.com
… the identity and pharmacological properties of magnoflorine, a quaternary aporphine alkaloid, … , magnoflorine has been of particular interest to the authors of this review. Magnoflorine (…
Number of citations: 37 www.mdpi.com
MB Patel, SM Mishra - Journal of Functional Foods, 2012 - Elsevier
Antidiabetic potential of Tinospora cordifolia stem is well proven. In the course of screening of useful α-glucosidase inhibitors, we prepared alkaloid fraction (AFTC) and isolated three …
Number of citations: 115 www.sciencedirect.com
C Li, MH Wang - Korean Journal of Plant Resources, 2014 - Citeseer
… - Magnoflorine, an important compound in Aristolochia, was usually used as an anxiolytic chemical. In this study, the magnoflorine was … The magnoflorine showed significant antioxidant …
Number of citations: 42 citeseerx.ist.psu.edu
J Kim, T Ha Quang Bao, YK Shin, KY Kim - World Journal of Microbiology …, 2018 - Springer
… Magnoflorine also reduced the formation of C. albicans’ biofilm. Combined treatment with magnoflorine … Therefore, magnoflorine is a good candidate lead compound for novel antifungal …
Number of citations: 49 link.springer.com
S Guo, K Jiang, H Wu, C Yang, Y Yang… - Frontiers in …, 2018 - frontiersin.org
… was inhibited by magnoflorine treatment. Further … magnoflorine suppressed the levels of phosphorylated p65, IκBα, p38, ERK, and JNK. In conclusion, all data indicate that magnoflorine …
Number of citations: 69 www.frontiersin.org
P Khanal, BK Mandar, BM Patil, KK Hullatti - Indian J Pharm Sci, 2019 - academia.edu
The current study was aimed to screen borapetoside C, cordifolioside A, and magnoflorine against targets that are involved in the pathogenesis of type 2 diabetes mellitus. All active …
Number of citations: 29 www.academia.edu
T Wei, X Xiaojun, C Peilong - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Breast cancer is a leading cause of cancer death among women worldwide. Doxorubicin (DOX) is a broad-spectrum anti-breast cancer agent, but its clinical use is restricted due to …
Number of citations: 95 www.sciencedirect.com
N Luo, L Jin, C Yang, Y Zhu, X Ye, X Li… - The Journal of …, 2021 - nature.com
… However, magnoflorine destroyed the fungal cell membrane of … magnoflorine as an antifungal agent against T. rubrum and made contributions to the clinical application of magnoflorine …
Number of citations: 18 www.nature.com
X Tian, Z Li, Y Lin, M Chen, G Pan, C Huang - Analytical and bioanalytical …, 2014 - Springer
… was developed to determine the magnoflorine content in rat plasma … applied in investigating the PK of magnoflorine in rats. The … of the mixture group, magnoflorine (40 mg kg− 1) and …
Number of citations: 38 link.springer.com

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